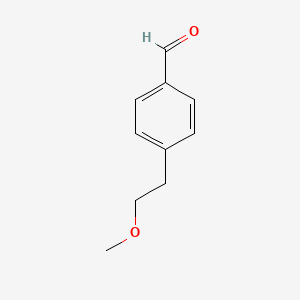
4-(2-Methoxyethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)benzaldehyde: is an organic compound with the molecular formula C10H12O2 . It is a benzaldehyde derivative where the benzene ring is substituted with a 2-methoxyethyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method to synthesize 4-(2-Methoxyethyl)benzaldehyde involves the electrophilic aromatic substitution of benzaldehyde with 2-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of benzaldehyde is coupled with 2-methoxyethyl bromide in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound often employs large-scale electrophilic aromatic substitution reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions:
Oxidation: 4-(2-Methoxyethyl)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 4-(2-Methoxyethyl)benzoic acid.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: HNO3 and H2SO4 for nitration.
Major Products:
Oxidation: 4-(2-Methoxyethyl)benzoic acid.
Reduction: 4-(2-Methoxyethyl)benzyl alcohol.
Substitution: 4-(2-Methoxyethyl)-2-nitrobenzaldehyde.
科学研究应用
Chemistry: 4-(2-Methoxyethyl)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It is used in the synthesis of bioactive molecules that may exhibit antifungal, antibacterial, or anticancer properties .
Industry: The compound is used in the fragrance industry as a precursor for the synthesis of aromatic compounds. It is also employed in the production of polymers and resins .
作用机制
The mechanism of action of 4-(2-Methoxyethyl)benzaldehyde in biological systems often involves its interaction with cellular redox systems. It can act as a redox-active compound, disrupting cellular antioxidation processes and leading to oxidative stress in target cells. This mechanism is particularly relevant in its antifungal activity, where it targets fungal antioxidation systems .
相似化合物的比较
Benzaldehyde: The parent compound, lacking the 2-methoxyethyl group.
4-Methoxybenzaldehyde: Similar structure but with a methoxy group directly attached to the benzene ring.
4-(2-Ethoxyethyl)benzaldehyde: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 4-(2-Methoxyethyl)benzaldehyde is unique due to the presence of the 2-methoxyethyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity compared to its analogs .
属性
IUPAC Name |
4-(2-methoxyethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRAHHXUPWIPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
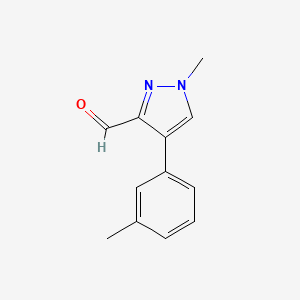
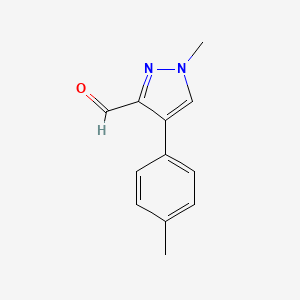
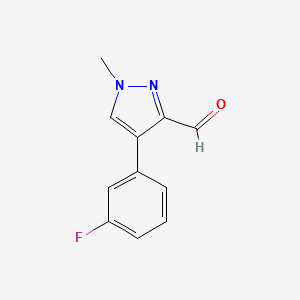
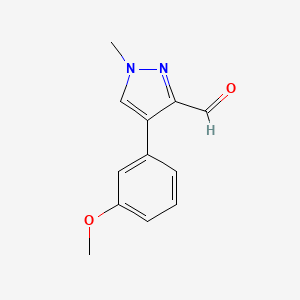
![2,2-Difluoro-2-[4-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B8011049.png)
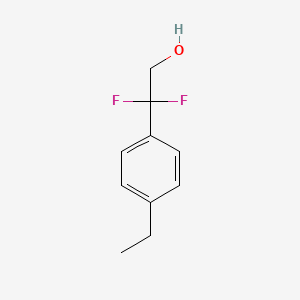
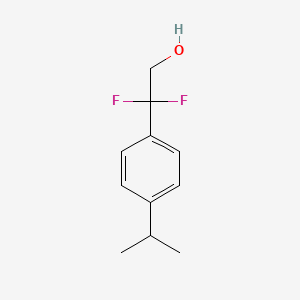
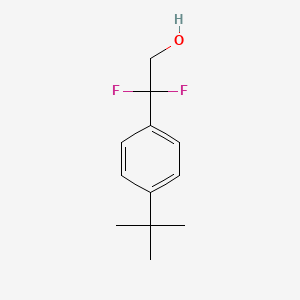
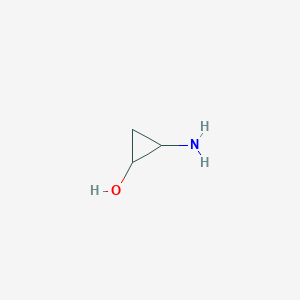
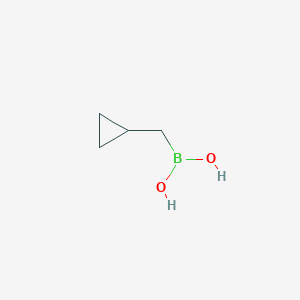
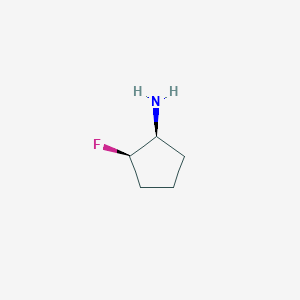
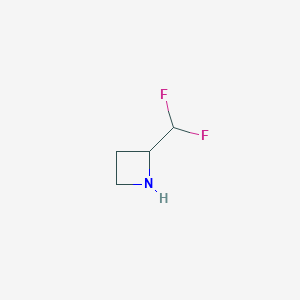
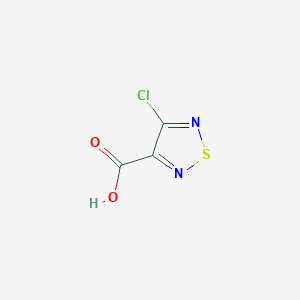
![{8-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine](/img/structure/B8011107.png)
